3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one
Overview
Description
3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the class of triazine derivatives This compound is characterized by the presence of an allylamino group, an isopropylbenzyl group, and a triazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as amidines or guanidines with nitriles under acidic or basic conditions.
Introduction of the Allylamino Group: The allylamino group can be introduced via nucleophilic substitution reactions using allylamine as the nucleophile.
Attachment of the Isopropylbenzyl Group: The isopropylbenzyl group can be attached through alkylation reactions using 4-isopropylbenzyl halides or alcohols in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the allylamino or isopropylbenzyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature conditions.
Substitution: Allylamine, 4-isopropylbenzyl halides, and suitable bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced triazine compounds.
Scientific Research Applications
3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(allylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one: Similar structure with a methyl group instead of an isopropyl group.
3-(allylamino)-6-(4-ethylbenzyl)-1,2,4-triazin-5(4H)-one: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the isopropylbenzyl group may influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
6-[(4-propan-2-ylphenyl)methyl]-3-(prop-2-enylamino)-4H-1,2,4-triazin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-4-9-17-16-18-15(21)14(19-20-16)10-12-5-7-13(8-6-12)11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H2,17,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDSRJYNNJFSLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)NCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201332030 | |
Record name | 6-[(4-propan-2-ylphenyl)methyl]-3-(prop-2-enylamino)-4H-1,2,4-triazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201332030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676668 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
899737-03-2 | |
Record name | 6-[(4-propan-2-ylphenyl)methyl]-3-(prop-2-enylamino)-4H-1,2,4-triazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201332030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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